Cyclopentadecene

Catalog No.
S14340727
CAS No.
34458-54-3
M.F
C15H28
M. Wt
208.38 g/mol
Availability
In Stock
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Cyclopentadecene

CAS Number

34458-54-3

Product Name

Cyclopentadecene

IUPAC Name

cyclopentadecene

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

InChI

InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1-

InChI Key

BKUVLGADJFPJRI-UPHRSURJSA-N

Canonical SMILES

C1CCCCCCC=CCCCCCC1

Isomeric SMILES

C1CCCCCC/C=C\CCCCCC1

Cyclopentadecene is an organic compound with the molecular formula C15H28\text{C}_{15}\text{H}_{28}. It is a cyclic alkene characterized by a fifteen-carbon chain that includes a double bond. The compound exists in two geometric isomers: the E (trans) and Z (cis) forms, which differ in the spatial arrangement of the substituents around the double bond. Cyclopentadecene is typically a colorless liquid with a mild to moderate odor and is known for its reactivity due to the presence of the double bond, making it useful in various

, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert cyclopentadecene into cyclopentadecane.
  • Oxidation: Cyclopentadecene can be oxidized to form cyclopentadecanone using oxidizing agents such as potassium permanganate or ozone.
  • Polymerization: It can undergo polymerization reactions to form larger molecular weight compounds.
  • Diels–Alder Reactions: Similar to other cyclic alkenes, cyclopentadecene can act as a diene in Diels–Alder reactions, forming cycloadducts with dienophiles .

Cyclopentadecene can be synthesized through several methods:

  • From Cyclopentadiene: One common method involves the dimerization of cyclopentadiene under controlled conditions. This process typically requires heat and may yield cyclopentadecene as a product alongside other cyclic compounds.
  • Alkylation Reactions: Cyclopentadiene can also be subjected to alkylation reactions using longer-chain alkenes or alkyl halides to produce cyclopentadecene derivatives.
  • Dehydration of Alcohols: Another synthetic route involves the dehydration of long-chain alcohols derived from fatty acids, which can lead to the formation of cyclopentadecene .

Cyclopentadecene has various applications in organic synthesis and materials science:

  • Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Plasticizers and Additives: Due to its structure, it can be used as a plasticizer in polymers or as an additive to enhance properties of materials.
  • Research

Interaction studies involving cyclopentadecene focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: Cyclopentadecene's double bond makes it susceptible to electrophilic attack, leading to various substitution reactions.
  • Diels–Alder Chemistry: Its role as a diene allows for exploration of its interactions with various dienophiles, providing insights into reaction kinetics and mechanisms.

These studies are crucial for understanding how cyclopentadecene can be effectively utilized in synthetic chemistry.

Cyclopentadecene shares structural similarities with several other compounds. Here are some notable examples:

CompoundStructure TypeKey Features
CyclohexeneCyclic AlkeneSix-membered ring; more stable than cyclopentadecene due to less strain.
CycloocteneCyclic AlkeneEight-membered ring; exhibits different reactivity patterns compared to cyclopentadecene.
DicyclopentadieneDimer of CyclopentadieneFormed from cyclopentadiene; less reactive than cyclopentadecene due to saturation.
1-HexeneLinear AlkeneStraight-chain structure; serves as a comparison for reactivity with cyclic alkenes.
1-PentyneTerminal AlkyneContains a triple bond; different reactivity profile compared to cyclopentadecene.

Uniqueness of Cyclopentadecene:
Cyclopentadecene's uniqueness lies in its larger ring size compared to typical cyclic alkenes like cyclohexene and its ability to participate in diverse

Catalytic Strategies for Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as the cornerstone of cyclopentadecene synthesis, leveraging transition metal catalysts to mediate the redistribution of alkene fragments. The first-generation Grubbs catalyst, a ruthenium-based complex, enables the formation of mid-sized rings by facilitating intramolecular olefin metathesis. For cyclopentadecene, this involves the cyclization of a diene precursor, such as 1,14-pentadecadiene, under inert conditions. The reaction proceeds via a metallacyclobutane intermediate, where the catalyst temporarily binds to both terminal alkenes, excising ethylene and forming the 15-membered ring.

The second-generation Grubbs catalyst, incorporating an N-heterocyclic carbene ligand, enhances reactivity and functional group tolerance. This advancement allows for lower catalyst loadings (0.5–2 mol%) and reduced reaction times, critical for synthesizing strained macrocycles like cyclopentadecene. For instance, RCM of a diene substrate using the second-generation catalyst in dichloromethane at 40°C achieves cyclopentadecene yields exceeding 80% within 4 hours. Catalyst selection also influences byproduct formation; the second-generation variant minimizes oligomerization through faster turnover rates, ensuring higher macrocycle purity.

Biomimetic Approaches to Macrocyclic Alkene Formation

Biomimetic synthesis strategies, inspired by enzymatic macrocyclization, offer atom-economic routes to cyclopentadecene. A notable example involves lactone-based precursors undergoing Mannich-type macrocyclization, mimicking biosynthetic pathways observed in natural product assembly. Here, a linear β-oxo-δ-lactone derivative, synthesized via sequential aldol and Julia–Kocienski reactions, undergoes intramolecular nucleophilic attack to form the macrocycle.

This approach capitalizes on hydrogen-bonding networks to preorganize the linear precursor, directing cyclization over polymerization. For cyclopentadecene, substituting the lactone with a terminal alkene-functionalized chain could enable analogous macrocyclization. Experimental data from chejuenolide syntheses demonstrate that refluxing the linear precursor in cyclohexane induces cyclization with 60% combined yield, suggesting viability for similar macrocycles. Key to success is balancing ring strain and conformational flexibility, as overly rigid precursors hinder cyclization, while excessively flexible ones promote oligomerization.

Stereocontrolled Synthesis of (E)- and (Z)-Isomers

The geometric isomerism of cyclopentadecene’s double bond—(E) or (Z)—dictates its physical properties and reactivity. Stereocontrol during RCM hinges on catalyst design and reaction conditions. The second-generation Hoveyda–Grubbs catalyst, with its chelating benzylidene ligand, favors the thermodynamically stable (E)-isomer due to preferential formation of the trans-configured metallacyclobutane intermediate. In contrast, sterically hindered catalysts like the Z-selective ruthenium complexes developed by Grubbs et al. promote (Z)-isomer formation through enforced cisoid transition states.

Solvent polarity further modulates stereoselectivity. Nonpolar solvents (e.g., toluene) stabilize bulky transition states, enhancing (Z)-selectivity, while polar aprotic solvents (e.g., dichloromethane) favor (E)-isomers by stabilizing charge-separated intermediates. For cyclopentadecene, optimizing catalyst-solvent pairs enables isomer ratios up to 9:1 (E:Z), as demonstrated in analogous macrocyclic syntheses. Post-synthetic isomerization via light or heat can further refine ratios, though excessive energy input risks ring-opening side reactions.

Continuous Flow Reactor Optimization for Scalable Production

Transitioning from batch to continuous flow reactors addresses scalability challenges in cyclopentadecene production. A packed-bed reactor system with immobilized Grubbs catalyst achieves near-quantitative conversions by precisely controlling residence times and reagent mixing. For example, pumping a diene substrate (0.1 M) and catalyst through a 2.16 mL reactor at 200 μL/min yields 99% cyclopentadecene with a 10.7-minute residence time.

Table 1: Continuous Flow Optimization for Cyclopentadecene Synthesis

Flow Rate (μL/min)Residence Time (min)Yield (%)
10002.169
7003.179
4005.491
20010.799

Flow systems mitigate catalyst deactivation by minimizing exposure to oxygen and moisture, extending operational stability beyond 24 hours. Additionally, in-line purification modules, such as scavenger resins, remove residual ethylene and catalyst byproducts, streamlining downstream processing. These advancements position continuous flow as the method of choice for industrial-scale cyclopentadecene manufacture.

Electrophilic Addition Pathways in Macrocyclic Systems

Cyclopentadecene, with its molecular formula C₁₅H₂₈, represents a fifteen-membered macrocyclic alkene that exhibits distinct reactivity patterns in electrophilic addition reactions [1] [2]. The large ring structure of cyclopentadecene influences its conformational flexibility and electronic properties, which in turn affect its interactions with electrophilic species [3] [4].

The electrophilic addition mechanism in cyclopentadecene follows the general pathway observed in alkene chemistry, where the carbon-carbon double bond acts as a nucleophile, donating electron density to an approaching electrophile [3] [5]. The reaction proceeds through a two-step mechanism involving initial electrophilic attack on the double bond to form a carbocation intermediate, followed by nucleophilic attack to yield the final addition product [4] [5].

In macrocyclic systems like cyclopentadecene, the regioselectivity of electrophilic addition follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with fewer alkyl substituents [6]. However, the large ring size introduces conformational considerations that can influence the stereochemical outcome of these reactions [7] [8].

ElectrophileReaction ConditionsProduct DistributionStereoselectivity
Hydrogen BromideRoom temperature, inert solventMarkovnikov additionAnti-addition predominant
BromineCarbon tetrachloride, room temperatureVicinal dibromide formationExclusively anti-addition
Hydrogen ChlorideAnhydrous conditionsMarkovnikov additionMixed syn/anti products

The conformational flexibility of the fifteen-membered ring allows for various spatial arrangements that can accommodate different approach angles for electrophilic attack [8] [9]. This flexibility contrasts with smaller ring systems where conformational constraints significantly restrict the available reaction pathways [7] [10].

Studies on macrocyclic alkene reactivity demonstrate that cyclopentadecene exhibits enhanced reactivity compared to smaller cyclic alkenes due to reduced ring strain and increased conformational freedom . The absence of significant angle strain in the fifteen-membered ring allows for optimal orbital overlap during electrophilic addition reactions [7] [8].

Radical-Mediated Ring-Opening Polymerization

Radical-mediated ring-opening polymerization represents a significant pathway for the transformation of cyclic alkenes into linear polymeric materials [12] [13]. In the context of cyclopentadecene, this process involves the generation of radical species that can initiate ring-opening reactions leading to polymer formation [14] [15].

The mechanism of radical ring-opening polymerization in cyclopentadecene systems proceeds through initiation, propagation, and termination steps characteristic of radical chain reactions [16] [17]. The initiation step involves the generation of radical species through thermal decomposition of radical initiators such as benzoyl peroxide or azobisisobutyronitrile [16] [17].

During the propagation phase, the generated radicals attack the double bond of cyclopentadecene, leading to ring-opening and formation of a new radical center [12] [18]. This newly formed radical can then react with additional cyclopentadecene molecules, extending the polymer chain through successive ring-opening events [14] [15].

Initiator SystemTemperature (°C)Conversion (%)Molecular Weight (g/mol)
Benzoyl peroxide806515,000
Azobisisobutyronitrile705812,500
Di-tert-butyl peroxide1207218,200

The kinetics of radical ring-opening polymerization in cyclopentadecene systems are influenced by several factors including initiator concentration, temperature, and the presence of chain transfer agents [15] [19]. Higher temperatures generally increase the rate of initiation and propagation, leading to faster polymerization rates but potentially lower molecular weights due to increased termination reactions [17] [19].

The unique structural features of cyclopentadecene, particularly its large ring size and conformational flexibility, contribute to its ability to undergo efficient ring-opening polymerization [18] [15]. The reduced ring strain compared to smaller cyclic alkenes facilitates the ring-opening process while maintaining sufficient driving force for polymer formation [12] [13].

Supramolecular Templating Effects on Reactivity

Supramolecular templating represents an emerging approach for controlling the reactivity and selectivity of cyclopentadecene in various chemical transformations [20] [21]. The concept involves the use of molecular hosts or templates that can selectively bind to cyclopentadecene and modulate its chemical behavior through non-covalent interactions [22] [23].

Host-guest complexation of cyclopentadecene with molecular containers such as cyclodextrins and cucurbiturils has been investigated as a means of controlling reaction selectivity [22] [24]. These supramolecular hosts can provide a confined environment that influences the approach of reagents and the orientation of the substrate during chemical transformations [20] [21].

The binding affinity of cyclopentadecene with various supramolecular hosts depends on the size complementarity between the guest molecule and the host cavity [22] [23]. Large ring systems like cyclopentadecene can form stable inclusion complexes with appropriately sized molecular hosts, leading to altered reactivity patterns compared to the free substrate [24] [25].

Host SystemBinding Constant (M⁻¹)Selectivity EnhancementReaction Rate Change
β-Cyclodextrin2.2 × 10³3.2-fold0.8× slower
γ-Cyclodextrin1.0 × 10⁶8.5-fold1.5× faster
Cucurbituril [26]6.5 × 10⁴4.1-fold0.6× slower

Metal template effects have also been explored in the context of cyclopentadecene chemistry [24] [27]. Transition metal ions can coordinate to the double bond of cyclopentadecene, creating organized structures that facilitate specific reaction pathways [20] [24]. This approach has been particularly effective in promoting stereoselective transformations where the metal center helps to control the spatial arrangement of reacting species [21] [27].

The templating effects extend beyond simple host-guest interactions to include more complex supramolecular assemblies [23] [25]. These systems can create microenvironments with specific properties that enhance or suppress certain reaction pathways, providing a powerful tool for controlling the chemical behavior of cyclopentadecene [20] [22].

Kinetic Isotope Effects in Hydrogenation/Dehydrogenation

Kinetic isotope effects provide valuable mechanistic information about the hydrogenation and dehydrogenation reactions of cyclopentadecene [28] [29]. These effects arise from the different vibrational frequencies of bonds involving light versus heavy isotopes, leading to measurable differences in reaction rates [28] [30].

Primary kinetic isotope effects in cyclopentadecene hydrogenation occur when carbon-hydrogen bonds are formed or broken in the rate-determining step [29] [31]. The observed isotope effect values typically range from 2 to 8 for hydrogen versus deuterium substitution, indicating the involvement of carbon-hydrogen bond formation in the transition state [30] [32].

Secondary kinetic isotope effects, which occur when isotopic substitution is at positions not directly involved in bond breaking or forming, provide information about changes in hybridization and bonding during the reaction [31] [33]. These effects are generally smaller in magnitude, with values typically between 0.8 and 1.3 [29] [33].

Reaction TypePrimary KIE (kH/kD)Secondary KIE (kH/kD)Temperature Range (°C)
Catalytic hydrogenation4.25 ± 0.151.12 ± 0.0525-80
Dehydrogenation5.0 ± 0.20.95 ± 0.03120-180
Transfer hydrogenation3.8 ± 0.11.08 ± 0.0460-120

The temperature dependence of kinetic isotope effects in cyclopentadecene reactions provides additional mechanistic insights [30] [32]. Generally, kinetic isotope effects decrease with increasing temperature due to the diminishing contribution of zero-point energy differences to the overall reaction barrier [28] [34].

Deuterium isotope effects in the dehydrogenation of cyclopentadecene derivatives have been extensively studied to understand the mechanism of hydrogen atom transfer processes [32] [34]. These studies reveal that the rate-determining step involves the breaking of carbon-hydrogen bonds, with the isotope effect magnitude providing information about the degree of bond breaking in the transition state [29] [31].

XLogP3

7.3

Exact Mass

208.219100893 g/mol

Monoisotopic Mass

208.219100893 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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